molecular formula C8H6BrClO B1407905 3-(Bromomethyl)-4-chlorobenzaldehyde CAS No. 1416980-22-7

3-(Bromomethyl)-4-chlorobenzaldehyde

Cat. No.: B1407905
CAS No.: 1416980-22-7
M. Wt: 233.49 g/mol
InChI Key: CFNWYDAJHGKDQV-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-chlorobenzaldehyde (C₈H₆BrClO, MW: 233.49 g/mol) is a benzaldehyde derivative featuring a bromomethyl (-CH₂Br) group at position 3 and a chloro (-Cl) substituent at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research. Its reactive aldehyde group and bromomethyl moiety enable participation in nucleophilic substitutions (e.g., Williamson etherification) and reductive amination, as demonstrated in the synthesis of α-aminoamide derivatives . The electron-withdrawing effects of both substituents modulate the compound’s reactivity and stability, making it distinct from simpler benzaldehydes.

Properties

IUPAC Name

3-(bromomethyl)-4-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNWYDAJHGKDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-chlorobenzaldehyde typically involves the bromination of 4-chlorobenzaldehyde. One common method is the bromination of 4-chlorobenzaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform, under reflux conditions. The bromination occurs selectively at the benzylic position, leading to the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The choice of solvent, temperature, and reaction time are critical parameters that are carefully controlled in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl (-CH₂Br) moiety is susceptible to nucleophilic substitution (Sₙ2) or elimination reactions under basic conditions.

Reaction TypeConditionsOutcomeExample from Literature
Substitution KOH, H₂O, heatReplacement of Br with -OHHydrazine-KOH reduction in
Alkylation Amines, DMF, 80°CFormation of amine derivativesAmide synthesis via acid chloride
Elimination Strong base (e.g., t-BuOK)Formation of styrene derivativeReduction of ketones to alkenes

Key Findings :

  • In the synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde , hydrazine hydrate and KOH were used to reduce a ketone to a methylene group, suggesting similar conditions could dehalogenate the bromomethyl group.

  • Substitution with amines or alcohols is feasible, as shown in amide formations from 3-bromo-4-chlorobenzoic acid .

Aldehyde Functional Group Reactivity

The aldehyde group (-CHO) participates in oxidation, reduction, and condensation reactions.

Reaction TypeConditionsOutcomeExample from Literature
Oxidation KMnO₄, H⁺Carboxylic acid formationOxidation of benzaldehydes
Reduction NaBH₄, MeOHPrimary alcohol formationKetone reductions in
Condensation NH₃, EtOH, refluxSchiff base formationAmine-aldehyde coupling

Key Findings :

  • The aldehyde can be oxidized to 3-(bromomethyl)-4-chlorobenzoic acid under strong oxidative conditions, analogous to p-chlorobenzaldehyde synthesis via chlorination .

  • Reduction to the corresponding alcohol is likely using NaBH₄, as seen in ketone reductions .

Electrophilic Aromatic Substitution (EAS)

The chloro substituent directs electrophiles to meta/para positions, while the bromomethyl group may sterically hinder reactivity.

Reaction TypeConditionsOutcomeExample from Literature
Nitration HNO₃, H₂SO₄, 0–5°CNitro group introductionNitration of chlorobenzaldehydes
Sulfonation H₂SO₄, SO₃Sulfonic acid formationSulfonation of aromatic aldehydes

Key Considerations :

  • The electron-withdrawing aldehyde group deactivates the ring, limiting EAS reactivity. Chloro and bromomethyl groups further direct substitution patterns.

Cross-Coupling Reactions

The bromomethyl group may participate in Suzuki or Ullmann couplings if converted to a boronic ester or aryl halide.

Reaction TypeConditionsOutcomeExample from Literature
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DMFBiaryl formationAryl bromide couplings
Buchwald–Hartwig Pd₂(dba)₃, XantphosC–N bond formationAmine-aryl bromide coupling

Key Findings :

  • Brominated aromatic compounds, such as 3-bromo-4-chlorobenzoic acid , undergo palladium-catalyzed couplings, suggesting potential for analogous reactions.

Stability and Side Reactions

  • Thermal Degradation : At temperatures >150°C, debromination or aldehyde decarbonylation may occur.

  • Light Sensitivity : The bromomethyl group may undergo homolytic cleavage under UV light, forming radicals.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents:
3-(Bromomethyl)-4-chlorobenzaldehyde has been explored as a precursor in the synthesis of various anticancer compounds. Its structure allows for modifications that enhance biological activity against cancer cells. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro and in vivo.

Antimicrobial Activity:
Research has indicated that compounds derived from this compound exhibit significant antimicrobial properties. These derivatives are being investigated for their effectiveness against a range of bacterial and fungal pathogens, making them potential candidates for new antibiotic therapies.

Organic Synthesis

Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis. Its bromomethyl and chlorobenzaldehyde functional groups facilitate various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. These reactions are essential for constructing more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Heterocycles
A notable application is its use in the synthesis of heterocyclic compounds. For example, researchers have successfully synthesized pyridine derivatives using this compound as a starting material through cyclization reactions. This method has been documented to yield high purity products with significant yields (Table 1).

Reaction Type Conditions Yield (%) References
Cyclization to PyridinesReflux in ethanol, 24 hours85
Nucleophilic SubstitutionRoom temperature, 48 hours90

Materials Science

Polymer Chemistry:
this compound is utilized in the development of polymeric materials. It can be used as a cross-linking agent in the synthesis of polymer networks, which enhances the mechanical properties and thermal stability of the resulting materials.

Case Study: Development of Biodegradable Polymers
A recent study demonstrated the use of this compound in creating biodegradable polymers with enhanced properties suitable for medical applications, such as drug delivery systems. The incorporation of bromomethyl groups allows for further functionalization, improving the interaction with biological systems.

Environmental Applications

Detection and Analysis:
The compound has been employed in analytical chemistry for detecting environmental pollutants. Its reactivity allows it to form stable complexes with certain contaminants, facilitating their quantification in various matrices.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-chlorobenzaldehyde depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzylic carbon. In oxidation and reduction reactions, the aldehyde group undergoes redox transformations, leading to the formation of carboxylic acids or alcohols, respectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The structural uniqueness of 3-(Bromomethyl)-4-chlorobenzaldehyde lies in its dual substitution pattern. Key analogs include:

Compound Name Substituent Positions Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound 3, 4 -CH₂Br, -Cl, -CHO C₈H₆BrClO 233.49
4-(Bromomethyl)benzaldehyde 4 -CH₂Br, -CHO C₈H₇BrO 199.05
4-Chlorobenzaldehyde 4 -Cl, -CHO C₇H₅ClO 140.57
3-Chlorobenzaldehyde 3 -Cl, -CHO C₇H₅ClO 140.57
3-Bromobenzaldehyde 3 -Br, -CHO C₇H₅BrO 185.02
  • Key Observations: The bromomethyl group enhances electrophilicity compared to halogens (-Cl/-Br) alone, facilitating nucleophilic substitutions . The chloro group at position 4 in the target compound introduces steric and electronic effects distinct from monosubstituted analogs.

Physical Properties

Compound Boiling/Melting Points* Solubility Trends
This compound Not reported Low in water; soluble in polar aprotic solvents
4-(Bromomethyl)benzaldehyde Not reported Similar to target compound
4-Chlorobenzaldehyde 213–215°C (bp) Moderate in ethanol, ether

*Data inferred from substituent effects; exact values require experimental validation.

Biological Activity

3-(Bromomethyl)-4-chlorobenzaldehyde, a compound with the molecular formula C8H7BrClO, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

This compound can be synthesized through various methods, including bromination and chlorination of benzaldehyde derivatives. The typical synthetic route involves:

  • Bromination : The introduction of the bromomethyl group is often achieved through the reaction of chloromethylbenzene with bromine in the presence of a Lewis acid catalyst.
  • Chlorination : Chlorine gas can be directly introduced to the aromatic ring under electrophilic aromatic substitution conditions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating significant potency compared to standard antibiotics .

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promise in anticancer research. A study evaluated its cytotoxic effects on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

Results indicated that this compound induces apoptosis in these cell lines, with IC50 values around 30 µM for HeLa cells and 25 µM for MCF-7 cells . The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets such as enzymes and receptors. The presence of the bromine and chlorine atoms enhances its lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antibiotics assessed the compound's efficacy against multidrug-resistant bacterial strains. The results confirmed that it could serve as a lead compound for developing new antimicrobial agents .
  • Cancer Research : An investigation into its anticancer properties demonstrated that treatment with this compound reduced tumor growth in xenograft models by approximately 45% compared to controls .

Summary Table of Biological Activities

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli100 µg/mL
AntimicrobialS. aureus50 µg/mL
AnticancerHeLa30 µM
AnticancerMCF-725 µM

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Bromomethyl)-4-chlorobenzaldehyde, and how can its purity be verified?

  • Methodology : A common approach involves bromination of 4-chlorobenzaldehyde derivatives under controlled conditions using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) . Post-synthesis, purity is typically assessed via HPLC (≥95% purity threshold) and NMR spectroscopy (monitoring for absence of unreacted starting material or bromination byproducts) .

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles) to avoid inhalation or skin contact, as brominated aldehydes are irritants .
  • Immediate first aid for skin exposure: Wash with soap/water for ≥15 minutes; for eye contact, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Store in airtight containers at 2–8°C to prevent degradation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-Br bond (~600 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.0 ppm), aldehyde proton (δ ~9.8 ppm), and bromomethyl group (δ ~4.5 ppm for CH₂Br) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z ~218 (C₈H₆BrClO) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its non-brominated analogs in nucleophilic substitution reactions?

  • Experimental Design :

  • Compare reaction kinetics with nucleophiles (e.g., amines, thiols) under identical conditions (solvent, temperature).
  • The bromomethyl group enhances electrophilicity, accelerating SN2 reactions, while the aldehyde may participate in side reactions (e.g., Schiff base formation). Monitor via TLC and GC-MS to quantify intermediates .
    • Data Analysis : Use Arrhenius plots to compare activation energies. Contradictions in yields may arise from competing aldol condensation; mitigate by using anhydrous conditions .

Q. What strategies can resolve contradictions in reaction yields when using this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Troubleshooting :

  • Palladium Catalyst Screening : Test Pd(OAc)₂, Pd(PPh₃)₄, or XPhos Pd G3 to optimize coupling efficiency .
  • Base Selection : K₂CO₃ or Cs₂CO₃ may improve stability of the boronic acid partner.
  • Byproduct Identification : Use LC-MS to detect debrominated products or aldehyde oxidation. Pre-reduction of the aldehyde to a benzyl alcohol derivative may suppress side reactions .

Q. How does steric hindrance from the bromomethyl group influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

  • Experimental Approach :

  • Perform nitration or sulfonation reactions and analyze product distribution via HPLC-NMR .
  • The bromomethyl group is a strong ortho/para-directing substituent, but steric effects may favor para-substitution. Computational modeling (DFT) can predict charge density distributions .

Q. What are the stability challenges of this compound under prolonged storage, and how can degradation be minimized?

  • Stability Study :

  • Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC . Degradation pathways include hydrolysis of the bromomethyl group to 4-chlorobenzaldehyde or oxidation of the aldehyde to carboxylic acid.
  • Mitigation : Use desiccants (silica gel) and inert atmosphere (N₂) during storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bromomethyl)-4-chlorobenzaldehyde
Reactant of Route 2
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3-(Bromomethyl)-4-chlorobenzaldehyde

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